molecular formula C19H13Cl2N3O4 B3309626 1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 942008-76-6

1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3309626
CAS No.: 942008-76-6
M. Wt: 418.2 g/mol
InChI Key: JFHKBBLQOFOXCN-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a dichlorophenyl group and a nitrophenyl group, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Substitution Reactions: The dichlorophenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Continuous flow microreactors can be used to control reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl and nitrophenyl groups, often facilitated by strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

1-[(2,4-Dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4/c20-13-4-3-12(17(21)10-13)11-23-9-1-2-16(19(23)26)18(25)22-14-5-7-15(8-6-14)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHKBBLQOFOXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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